molecular formula C22H22N2O4 B11511373 methyl 11-(3-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

methyl 11-(3-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

Cat. No.: B11511373
M. Wt: 378.4 g/mol
InChI Key: ACTWUIQIPUOVDZ-UHFFFAOYSA-N
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Description

Methyl 11-(3-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 11-(3-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate typically involves multiple steps:

    Formation of the Dibenzodiazepine Core: The initial step involves the formation of the dibenzo[b,e][1,4]diazepine core.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the dibenzodiazepine core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl and hydroxy groups can participate in various substitution reactions, such as nucleophilic substitution with halides or electrophilic substitution with nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Methyl iodide for methylation, phenol derivatives for hydroxy group introduction.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, methyl 11-(3-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an antimicrobial and antiproliferative agent .

Medicine

In medicine, this compound is being investigated for its potential use in treating various diseases. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 11-(3-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the dibenzodiazepine core can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chlordiazepoxide: A well-known anxiolytic with a similar dibenzodiazepine core.

    Diazepam: Another anxiolytic with a similar structure but different functional groups.

    Clozapine: An antipsychotic with a dibenzodiazepine core, used for treating schizophrenia.

Uniqueness

Methyl 11-(3-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyphenyl group, in particular, allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 6-(3-hydroxyphenyl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate

InChI

InChI=1S/C22H22N2O4/c1-12-10-17-19(21(26)18(12)22(27)28-2)20(13-6-5-7-14(25)11-13)24-16-9-4-3-8-15(16)23-17/h3-9,11-12,18,20,23-25H,10H2,1-2H3

InChI Key

ACTWUIQIPUOVDZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=CC=C4)O)C(=O)C1C(=O)OC

Origin of Product

United States

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